Ritobegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ritobegron is a novel compound that acts as a selective agonist for the beta-3 adrenergic receptor. It has been primarily investigated for its potential therapeutic applications in treating overactive bladder syndrome. The compound is known for its high selectivity towards beta-3 adrenergic receptors, which makes it a promising candidate for medical applications with minimal side effects on other adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ritobegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ritobegron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study beta-3 adrenergic receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Primarily explored for its therapeutic potential in treating overactive bladder syndrome, with ongoing clinical trials to assess its efficacy and safety.
Industry: Potential applications in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Ritobegron exerts its effects by selectively binding to beta-3 adrenergic receptors, which are primarily found in the bladder and adipose tissue. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of the detrusor muscle in the bladder, thereby reducing symptoms of overactive bladder. The high selectivity of this compound for beta-3 adrenergic receptors minimizes its effects on other adrenergic receptors, reducing the risk of side effects .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Solabegron: A beta-3 adrenergic receptor agonist with similar therapeutic applications.
Vibegron: A beta-3 adrenergic receptor agonist known for its high selectivity and efficacy
Uniqueness of Ritobegron
This compound stands out due to its high selectivity for beta-3 adrenergic receptors and its minimal side effects on other adrenergic receptors. This selectivity makes it a promising candidate for treating overactive bladder with fewer adverse effects compared to other beta-3 adrenergic receptor agonists .
Properties
CAS No. |
255734-04-4 |
---|---|
Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1 |
InChI Key |
VMMYRRFPMAGXNP-BTYIYWSLSA-N |
SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
255734-04-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid KUC-7322 ritobegron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.